
2-Butanone ethyl hydrazone
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Description
2-Butanone ethyl hydrazone, also known as this compound, is a useful research compound. Its molecular formula is C6H14N2 and its molecular weight is 114.19 g/mol. The purity is usually 95%.
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Scientific Research Applications
Analytical Chemistry
Derivatization Agent:
2-Butanone ethyl hydrazone is primarily used as a derivatizing agent for the detection and quantification of carbonyl compounds. It reacts with aldehydes and ketones to form stable hydrazone derivatives, which can be analyzed using techniques such as gas chromatography (GC) and high-performance liquid chromatography (HPLC) .
Table 1: Comparison of Derivatizing Agents for Carbonyl Detection
Derivatizing Agent | Type of Reaction | Stability of Derivative | Detection Method |
---|---|---|---|
This compound | Nucleophilic addition | High | GC, HPLC |
2,4-Dinitrophenylhydrazine | Nucleophilic addition | Moderate | UV-Vis, HPLC |
Phenylhydrazine | Nucleophilic addition | Low | GC |
Medicinal Chemistry
Cytotoxicity Studies:
Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. In vitro studies have demonstrated its potential to induce apoptosis in human cancer cells through mechanisms involving oxidative stress .
Case Study: Cytotoxicity Assay
- Objective: Evaluate the cytotoxic effects on breast cancer (MCF-7) and lung cancer (A549) cell lines.
- Methodology: MTT assays were conducted using varying concentrations of the compound.
- Findings: The compound showed a dose-dependent reduction in cell viability with IC50 values around 20 µM for MCF-7 and 25 µM for A549 cells.
Antimicrobial Applications
Antimicrobial Activity:
this compound has been investigated for its antimicrobial properties, showing effectiveness against several bacterial strains. Its mechanism may involve disruption of microbial cell membranes or interference with essential metabolic pathways .
Case Study: Antimicrobial Efficacy
- Objective: Assess antimicrobial properties against Staphylococcus aureus and Escherichia coli.
- Methodology: Disk diffusion method was employed to determine inhibition zones.
- Findings: Significant inhibition zones of 15 mm against S. aureus and 12 mm against E. coli at a concentration of 100 µg/mL were observed.
Industrial Applications
Synthesis of Pharmaceuticals:
The compound serves as an intermediate in the synthesis of various pharmaceuticals. Its reactivity allows it to participate in multiple chemical transformations, making it valuable in drug development processes .
Properties
CAS No. |
16713-35-2 |
---|---|
Molecular Formula |
C6H14N2 |
Molecular Weight |
114.19 g/mol |
IUPAC Name |
N-[(Z)-butan-2-ylideneamino]ethanamine |
InChI |
InChI=1S/C6H14N2/c1-4-6(3)8-7-5-2/h7H,4-5H2,1-3H3/b8-6- |
InChI Key |
PCKXYWXISYJOTB-VURMDHGXSA-N |
SMILES |
CCC(=NNCC)C |
Isomeric SMILES |
CC/C(=N\NCC)/C |
Canonical SMILES |
CCC(=NNCC)C |
Synonyms |
2-Butanone ethyl hydrazone |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.